![molecular formula C18H17N3O2 B2607639 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide CAS No. 891113-31-8](/img/structure/B2607639.png)
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide
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Description
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-tumor properties. It was first discovered in the 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. DMXAA has been found to have a unique mechanism of action that distinguishes it from other anti-cancer drugs, making it a promising candidate for cancer therapy.
Scientific Research Applications
Triazine Derivatives in Safety Evaluation
Background:: Safety assessments are crucial for new compounds.
Application:: A related compound, 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine , underwent safety evaluation. The European Food Safety Authority (EFSA) concluded that its migration does not pose safety concerns for consumers .
Radical Cation Stabilization
Background:: Understanding radical cations aids in various chemical processes.
Application:: In a specific route of synthesis, a radical cation emerges from a benzylic fragment, demonstrating stabilization through canonical structures .
properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-8-9-15(13(3)10-11)17-20-21-18(23-17)19-16(22)14-7-5-4-6-12(14)2/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROKYIBGXHDYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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